molecular formula C17H7F4N B14217334 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile CAS No. 797048-33-0

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile

Cat. No.: B14217334
CAS No.: 797048-33-0
M. Wt: 301.24 g/mol
InChI Key: SDJLFUYNTBRTNT-UHFFFAOYSA-N
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Description

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Chemical Reactions Analysis

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile can be compared with similar compounds, such as:

These compounds share structural similarities but differ in the number and position of fluorine atoms, which can affect their reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.

Properties

CAS No.

797048-33-0

Molecular Formula

C17H7F4N

Molecular Weight

301.24 g/mol

IUPAC Name

4-[2-(4-ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C17H7F4N/c1-2-10-5-14(18)12(15(19)6-10)4-3-11-7-16(20)13(9-22)17(21)8-11/h2,5-8H,1H2

InChI Key

SDJLFUYNTBRTNT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

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